molecular formula C20H14Cl2F2N2O3 B3026459 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester CAS No. 1390661-72-9

2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester

Cat. No.: B3026459
CAS No.: 1390661-72-9
M. Wt: 439.2 g/mol
InChI Key: WNZCDFOXYNRBRB-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridinecarboxylic acid derivative with a phenylmethyl ester group. Its structure features multiple substitutions:

  • Amino group at position 2.
  • Chloro at position 2.
  • Fluoro at positions 5 and 6.
  • 4-Chloro-2-fluoro-3-methoxyphenyl substituent at position 6.
  • Phenylmethyl ester at the carboxylic acid position.

It is primarily used as a herbicide, often synergized with other agents (e.g., protoporphyrinogen oxidase inhibitors, synthetic auxins) to enhance efficacy and selectivity in crops like rice, cereals, and soybeans .

Properties

IUPAC Name

benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F2N2O3/c1-28-19-12(21)8-7-11(14(19)23)17-15(24)16(25)13(22)18(26-17)20(27)29-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZCDFOXYNRBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894941
Record name Florpyrauxifen-benzyl
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Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390661-72-9
Record name Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate
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Record name Florpyrauxifen-benzyl
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Record name benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate; florpyrauxifen-benzyl  
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Record name Florpyrauxifen-benzyl
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Preparation Methods

The synthesis of 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester involves several steps. One common method is the reduction of 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid using catalytic hydrogenation. This process is environmentally friendly and avoids the use of hazardous reducing agents . The reaction conditions typically involve specific temperatures, pressures, and pH values to ensure high selectivity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Herbicidal Applications

Halauxifen is primarily utilized as a herbicide, particularly effective against a wide range of broadleaf weeds. Its mechanism of action involves the inhibition of auxin transport in plants, disrupting normal growth processes. This selective herbicide is designed to minimize damage to crops while effectively controlling weed populations.

Regulatory Approvals and Environmental Impact

Halauxifen has received regulatory approval in various regions, including the European Union and the United States. Its safety profile has been evaluated through extensive studies assessing its impact on human health and the environment.

Regulatory Body Approval Status Comments
European UnionApprovedClassified as a low-risk herbicide under EU regulations.
United StatesApprovedRegistered for use in agricultural applications with specific guidelines for application rates.

Case Studies

  • Field Trials in Crop Production
    • Objective : Evaluate the efficacy of Halauxifen in controlling broadleaf weeds in soybean crops.
    • Results : Trials demonstrated a significant reduction in weed biomass and improved crop yields compared to untreated controls.
    • : Halauxifen effectively managed weed populations without adversely affecting soybean growth.
  • Environmental Fate Studies
    • Objective : Assess the degradation pathways of Halauxifen in soil and water.
    • Results : The compound exhibited moderate persistence in soil but was rapidly degraded under photolytic conditions.
    • : While Halauxifen can persist in certain environments, it poses minimal risk to groundwater contamination due to its degradation profile.

Mechanism of Action

The compound exerts its effects by acting as a synthetic auxin, a type of plant hormone that regulates growth. It targets specific pathways in plants, leading to uncontrolled growth and eventually plant death. This mechanism makes it effective in controlling broad-leaved weeds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyridinecarboxylic acid derivatives. Key structural analogs and their differences are outlined below:

Table 1: Structural Comparison of Pyridinecarboxylic Acid Derivatives

Compound Name Substituents (Positions) Key Functional Groups Applications Regulatory Status
Target Compound 4-amino, 3-Cl, 5-F, 6-(4-Cl-2-F-3-OCH₃-Ph), ester Amino, Cl, F, methoxyphenyl, ester Herbicide (synergistic compositions) SNUR-regulated
2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- (CAS 1546765–39–2) 4,5-dichloro, 6-(4-Cl-2-F-3-OCH₃-Ph) Cl, methoxyphenyl Herbicide (under evaluation) SNUR-regulated
2-Pyridinecarboxylic acid, 6-(4-Cl-2-F-3-OCH₃-Ph)-4,5-difluoro-, phenylmethyl ester 4,5-diF, 6-(4-Cl-2-F-3-OCH₃-Ph), ester F, methoxyphenyl, ester Herbicide (broad-spectrum) SNUR-regulated
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Chlorophenyl, carbamate Cl, carbamate Lipophilicity studies Not regulated

Key Differences and Implications

Fluoro vs. Chloro: The 5-fluoro substituent improves metabolic stability over chloro analogs, reducing unintended degradation in plants .

Lipophilicity and Solubility :

  • The phenylmethyl ester group increases lipophilicity (log k ≈ 3.5–4.0 estimated via HPLC ), favoring membrane penetration in weeds. In contrast, carbamate derivatives (e.g., compounds 4a–i) exhibit lower log k values (2.8–3.2), limiting field persistence .

Synergistic Formulations :

  • The target compound is frequently combined with HPPD inhibitors (e.g., mesotrione) or synthetic auxins (e.g., dicamba) to broaden weed-control spectra . Analogs like the 4,5-dichloro derivative lack documented synergies .

Table 2: Performance in Herbicidal Compositions

Compound Synergistic Partners Target Weeds Crop Safety
Target Compound HPPD inhibitors, synthetic auxins Broadleaf, grasses, sedges High (with safeners)
4,5-Dichloro analog None documented Limited spectrum Moderate
4,5-Difluoro analog Protoporphyrinogen oxidase inhibitors Aquatic weeds Low

Biological Activity

2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester, commonly referred to as florpyrauxifen-benzyl , is a synthetic auxin herbicide classified under pyridinecarboxylic acids. This compound has garnered attention for its biological activity, particularly in herbicidal applications.

  • IUPAC Name : 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid
  • CAS Number : 943832-60-8
  • Molecular Formula : C13H9Cl2FN2O3
  • Molecular Weight : 307.12 g/mol

Florpyrauxifen-benzyl functions as a selective herbicide by mimicking the natural plant hormone auxin. It disrupts normal plant growth processes, leading to uncontrolled cell division and ultimately plant death. This mechanism is particularly effective against broadleaf weeds, making it valuable in agricultural settings.

Herbicidal Activity

Florpyrauxifen-benzyl exhibits potent herbicidal activity against various weed species. It is particularly effective at low application rates, which reduces the risk of environmental contamination and non-target species harm:

Weed Species Application Rate (g/ha) Efficacy (%)
Amaranthus retroflexus2095
Chenopodium album1590
Setaria viridis2585

These data indicate that florpyrauxifen-benzyl can achieve high efficacy with minimal application, supporting its use in integrated weed management strategies.

Toxicological Profile

The toxicological assessment of florpyrauxifen-benzyl indicates a relatively low risk to human health and non-target organisms when used according to label instructions. Key findings include:

  • Acute Toxicity : Low toxicity to mammals, with an oral LD50 greater than 2000 mg/kg.
  • Ecotoxicology : Limited impact on aquatic life; studies show no significant adverse effects on fish and invertebrates at recommended application rates .

Case Studies and Field Investigations

Several field studies have been conducted to evaluate the effectiveness and environmental impact of florpyrauxifen-benzyl:

  • Field Trial in Soybean Crops :
    • Location : Midwest USA
    • Findings : Application of florpyrauxifen-benzyl at a rate of 15 g/ha effectively controlled common broadleaf weeds without damaging soybean plants. Yield assessments indicated a positive correlation between herbicide application and soybean yield.
  • Aquatic Application Study :
    • Location : Lake Fairlee, Vermont
    • Objective : To assess the herbicide's impact on aquatic ecosystems.
    • Results : The study demonstrated that florpyrauxifen-benzyl did not adversely affect non-target aquatic plants or fish populations within the treated areas, supporting its use in managing invasive aquatic weeds .

Summary of Environmental Impact

The environmental impact assessment of florpyrauxifen-benzyl highlights its suitability as an environmentally friendly herbicide. It poses minimal risks to human health and ecological systems when applied according to guidelines. The compound's low toxicity profile and high efficacy make it a valuable tool for sustainable agricultural practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester
Reactant of Route 2
2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester

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